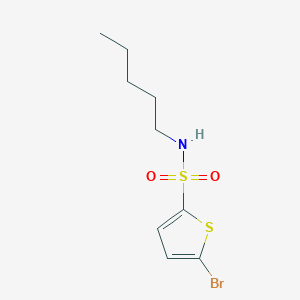
5-bromo-N-pentylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-pentylthiophene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a thiophene ring, which is further substituted with a bromine atom and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-pentylthiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with pentyl bromide in the presence of a base such as lithium hydride (LiH). The reaction proceeds through nucleophilic substitution, where the sulfonamide nitrogen attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-pentylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or thiols.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
5-bromo-N-pentylthiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against resistant strains of bacteria.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamides.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-pentylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial enzymes or disrupts cell membrane integrity, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups.
5-bromothiophene-2-sulfonamide: Lacks the pentyl group, making it less hydrophobic.
N-pentylthiophene-2-sulfonamide: Lacks the bromine atom, affecting its reactivity.
Uniqueness
5-bromo-N-pentylthiophene-2-sulfonamide is unique due to the combination of the bromine atom and the pentyl group, which confer specific chemical properties and biological activities.
Properties
Molecular Formula |
C9H14BrNO2S2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
5-bromo-N-pentylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14BrNO2S2/c1-2-3-4-7-11-15(12,13)9-6-5-8(10)14-9/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
DROUCDCBLVZWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















